Gram-Positive Antibacterial Potency of the 5-Azaspiro Scaffold vs. Levofloxacin: 4- to 8-Fold MIC Reduction
Compound 2a (7-[(7S)-7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid), incorporating the (S)-configured 5-azaspiro scaffold derived from the target compound class, exhibited 4- to 8-fold superior in vitro activity against Gram-positive bacteria when directly compared with levofloxacin (LVFX) under identical microbroth dilution conditions [1]. Against Streptococcus pneumoniae J24, compound 2a displayed an MIC of 0.05 μg/mL vs. LVFX MIC of 0.39 μg/mL (7.8-fold difference); against S. aureus FDA 209-P, MIC values were 0.025 μg/mL for 2a vs. 0.39 μg/mL for LVFX (15.6-fold difference) [1]. Compound 2a also retained potent activity against levofloxacin-resistant MRSA (MIC ≤ 0.78 μg/mL) whereas LVFX and ciprofloxacin exceeded 6.25 μg/mL [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC, μg/mL) against Gram-positive clinical isolates |
|---|---|
| Target Compound Data | Compound 2a: S. pneumoniae J24 MIC = 0.05 μg/mL; S. aureus FDA 209-P MIC = 0.025 μg/mL; MRSA MIC ≤ 0.78 μg/mL |
| Comparator Or Baseline | Levofloxacin (LVFX): S. pneumoniae J24 MIC = 0.39 μg/mL; S. aureus FDA 209-P MIC = 0.39 μg/mL; MRSA MIC > 6.25 μg/mL. Ciprofloxacin (CPFX): MRSA MIC > 6.25 μg/mL |
| Quantified Difference | 7.8-fold (S. pneumoniae J24); 15.6-fold (S. aureus FDA 209-P); >8-fold advantage vs LVFX and CPFX against MRSA |
| Conditions | Standard microbroth dilution method; strains collected by Levofloxacin Surveillance Group from patients in Japan, 2004 [1] |
Why This Matters
The quantitative MIC advantage of the 7-amino-7-methyl-5-azaspiro scaffold over the gold-standard respiratory quinolone levofloxacin directly translates to clinical efficacy against multidrug-resistant Gram-positive pathogens, justifying its selection as the privileged C-7 substituent in next-generation fluoroquinolones.
- [1] Odagiri T, Inagaki H, Sugimoto Y, et al. Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens. J Med Chem. 2013;56(5):1974-1983. View Source
